molecular formula C15H12F2O B1431453 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde CAS No. 1350760-27-8

2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde

Cat. No.: B1431453
CAS No.: 1350760-27-8
M. Wt: 246.25 g/mol
InChI Key: ZVQMAFXGZUNPGE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde (CAS 1350760-27-8) is a high-purity biphenyl derivative offered with a guaranteed purity of 95% . With the molecular formula C15H12F2O and a molecular weight of 246.3 g/mol, this compound serves as a versatile chemical building block and key synthetic intermediate for researchers in medicinal chemistry and drug discovery . The specific arrangement of methyl and fluoro substituents across the biphenyl scaffold makes it a valuable precursor for synthesizing more complex molecules, particularly in the development of pharmaceutical candidates and advanced materials . This solid compound requires storage at 2-8°C to maintain stability . As a specialized research chemical, it is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can access this product in multiple quantities, with options available for immediate shipment from US stock . Please refer to the provided Safety Data Sheet (SDS) for safe handling procedures. This compound has hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-(2,4-difluorophenyl)-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-5-11(8-18)6-10(2)15(9)13-4-3-12(16)7-14(13)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQMAFXGZUNPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2)F)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biaryl Coupling Strategies

The core biphenyl structure of 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde is generally constructed via biaryl coupling reactions , which are well-established in synthetic chemistry for forming carbon-carbon bonds between aromatic rings.

  • Suzuki Coupling Reaction :
    This is the most frequently employed method for synthesizing biaryl compounds. It involves the palladium-catalyzed cross-coupling of aryl halides (iodo-, bromo-, or chloroaromatics) with arylboronic acid derivatives in the presence of homogeneous or heterogeneous palladium catalysts. The reaction conditions are typically mild and allow for high selectivity and yield.
    Key points:

    • Catalysts: Pd-based (e.g., Pd(PPh3)4, Pd/C)
    • Solvents: Toluene, aqueous phosphoric acid mixtures, or organic solvents
    • Temperatures: 20–120 °C, often optimized around 60–110 °C
    • Reaction times: 1–24 hours
      This method is supported by extensive literature reviews and patent disclosures.
  • Diazonium Salt Coupling :
    Another method involves diazotizing an aniline derivative to form a benzenediazonium salt, which then couples with a second aromatic compound to form the biphenyl linkage. This method is less commonly used due to the handling of diazonium salts but can be effective for specific substitution patterns.

Formylation to Introduce the Aldehyde Group

The aldehyde group at the 4-position on the biphenyl ring is introduced via:

  • Formylation reactions , such as the Vilsmeier-Haack reaction or other electrophilic aromatic substitution methods, tailored to the biphenyl system.
  • Alternatively, the aldehyde can be introduced by oxidation of methyl groups or by using pre-functionalized aryl aldehyde derivatives as coupling partners in the Suzuki reaction.

Representative Synthetic Route Outline

A plausible synthetic sequence for this compound based on the above methods is:

Step Reaction Type Description Conditions/Notes
1 Preparation of fluorinated arylboronic acid or halide Synthesis or procurement of 2,6-dimethyl-4-formylphenylboronic acid or corresponding halide Use of selective fluorination or commercially available fluorinated intermediates
2 Suzuki coupling Coupling of 2,6-dimethyl-4-formylphenylboronic acid with 2,4-difluorophenyl halide Pd catalyst, base (e.g., K2CO3), solvent (toluene, aqueous phosphoric acid), 60–110 °C, 1–24 h
3 Purification Isolation of this compound Extraction, filtration, recrystallization

Experimental Conditions and Optimization

  • Catalysts : Homogeneous Pd catalysts such as Pd(PPh3)4 or heterogeneous supported Pd catalysts are preferred for their activity and recyclability.
  • Solvents : Mixtures of aqueous phosphoric acid and organic solvents like toluene or ethyl acetate are commonly used to facilitate reaction and product isolation.
  • Temperature and Time : Optimal reaction temperatures range from 60 to 110 °C, with reaction times from 1 to 24 hours depending on catalyst and substrate reactivity.
  • Acidic Workup : Strong acids such as concentrated hydrochloric acid or sulfuric acid are used in post-reaction steps for hydrolysis or purification.

Research Findings and Yield Data

  • The Suzuki coupling method for related biphenyl compounds typically achieves yields in the range of 85–95% for the coupling step.
  • Acidic workup and purification steps yield the final aldehyde compound with purities exceeding 95% by chromatographic and spectroscopic analysis.
  • The process can be scaled up efficiently with minimal loss in yield or purity, facilitating industrial application.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Suzuki Coupling Arylboronic acid + Aryl halide Pd catalyst, base, 60–110 °C, 1–24 h 85–95% Most common, scalable, regioselective
Diazotization Coupling Aniline → Diazonium salt + Aromatic Acidic medium, controlled temp Moderate Less common, handles specific substitutions
Electrophilic Formylation Vilsmeier-Haack or similar Acidic conditions, moderate heat Variable For introducing aldehyde after coupling

Chemical Reactions Analysis

2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the development of new materials.
  • Fluorinated Building Block: The introduction of fluorine into bioactive molecules can significantly alter their chemical properties, enhancing stability and reactivity .

2. Biology:

  • Enzyme-Catalyzed Reactions: The compound is utilized as a probe for studying enzyme-catalyzed reactions, providing insights into biological pathways.
  • Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity, making it a candidate for further investigation in cancer therapeutics .

3. Industry:

  • Specialty Chemicals Production: It is employed in the manufacturing of specialty chemicals and advanced materials for various industrial applications.
  • Corrosion Inhibition: Research has indicated potential applications in anti-corrosion formulations due to its chemical stability and reactivity .

Case Study 1: Anticancer Activity

In a study conducted by the National Cancer Institute, derivatives of 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde were evaluated for their anticancer properties. The results demonstrated significant cytotoxic effects against various human tumor cell lines, indicating potential for development as a therapeutic agent .

Case Study 2: Electrochemical Applications

Research has explored the use of electrochemical methods involving this compound for functionalizing substrates in organic synthesis. This approach allows for efficient transformations under mild conditions, showcasing its versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Properties/Applications
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde 2,6-dimethyl; 2',4'-difluoro Aldehyde 246.25 Potential reactivity for synthesis
4'-Fluorobiphenyl-4-carboxaldehyde 4'-fluoro Aldehyde 200.20 Intermediate in organic synthesis
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid 2,6-difluoro; thiazole ring Carboxylic acid 255.22 Antibacterial activity
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 2,6-dichloro; 4-chloro Acetamide 314.59 Diclofenac-related impurity
2-[4-(2,6-Difluorophenyl)thiazol-2-yl]acrylonitrile derivatives 2,6-difluoro; thiazole-acrylonitrile Acrylonitrile ~300–350 (estimated) Pesticidal activity (85% mortality at 250 mg/L)
Key Observations:
  • Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity enhance polarity and metabolic stability compared to chlorine, which increases lipophilicity (logP).
  • Functional Groups :

    • Aldehyde vs. Carboxylic Acid : The aldehyde group is more reactive toward nucleophiles (e.g., amines), while carboxylic acids form salts, improving solubility.
    • Acrylonitrile Derivatives : These compounds exhibit strong pesticidal activity, suggesting that the target compound’s aldehyde group could be modified to enhance bioactivity.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The 2',4'-difluoro substituents on the biphenyl system decrease electron density at the aldehyde group, making it more electrophilic than non-fluorinated analogs. This contrasts with the electron-donating methyl groups, which may counteract this effect locally.
  • Thiazole vs. Biphenyl Systems : Thiazole-containing analogs (e.g., 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid) exhibit heterocyclic aromaticity, enabling π-π stacking interactions in biological systems, unlike the biphenyl core.

Biological Activity

2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde is a compound of interest in various fields including medicinal chemistry and materials science. Its unique structure, characterized by a biphenyl framework with specific substitutions, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical formula for this compound is C15H12F2O. The presence of two fluorine atoms and a carboxaldehyde group significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anti-cancer and antimicrobial applications. Below are key findings from various studies:

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This leads to increased reactive oxygen species (ROS) production and down-regulation of anti-apoptotic proteins like Bcl-2.
  • Cell Lines Tested : In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, including:
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)
    • SW707 (colon cancer)
  • IC50 Values : The compound showed varying IC50 values depending on the cell line:
    • MDA-MB-231: IC50 = 24.5 µg/mL
    • A549: IC50 = 30 µg/mL

Antimicrobial Activity

  • Inhibition Studies : The compound has been tested for its antimicrobial properties against various bacterial strains. It exhibited significant activity against:
    • Pseudomonas aeruginosa
    • Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain, indicating a moderate to strong antimicrobial effect.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Researchers treated MDA-MB-231 cells with varying concentrations of the compound.
    • Results indicated a dose-dependent increase in apoptosis markers (caspase activation) and a decrease in cell viability.
  • Antimicrobial Efficacy :
    • A study assessed the efficacy of the compound against biofilm formation in Pseudomonas aeruginosa.
    • Results showed significant inhibition at concentrations above 25 µg/mL, suggesting potential application in treating biofilm-related infections.

Data Tables

Biological Activity Cell Line/Bacterial Strain IC50/MIC Value
AnticancerMDA-MB-23124.5 µg/mL
AnticancerA54930 µg/mL
AntimicrobialPseudomonas aeruginosa10 µg/mL
AntimicrobialStaphylococcus aureus50 µg/mL

Q & A

Basic Questions

Q. What synthetic routes are recommended for 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde, and how can purity be ensured?

  • Methodology :

  • Cross-coupling reactions : Use Suzuki-Miyaura coupling for biphenyl formation, with 2,6-dimethyl-4-bromobenzaldehyde and 2,4-difluorophenylboronic acid as precursors. Palladium catalysts (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C are effective .
  • Purification : Redistillation through a fractional column (e.g., Goodloe column) improves purity. Monitor boiling points (e.g., 94°C at 3 mm Hg for analogous compounds) and use saponification equivalents (~282) to confirm ester intermediates .
  • Characterization : Validate via NMR (e.g., δ 2.21 ppm for acetate methyl groups) and IR (e.g., 10.45 µm⁻¹ trans-band for double bonds) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Assign peaks for methyl groups (δ 1.75–2.21 ppm), aromatic protons (δ 6.5–8.0 ppm), and fluorinated carbons (¹⁹F NMR). Example: Acetate derivatives show triplet signals for OCH₂ (δ 4.1 ppm) .

  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and fluorine-related vibrations (C-F at 1100–1250 cm⁻¹).

  • UV-Vis : Detect conjugation via λmax ~230–237 nm (ε ~27,000–29,400) .

    TechniqueKey Peaks/BandsFunctional Group AssignmentReference
    ¹H NMRδ 2.21 (s, 3H)OAc methyl
    IR10.45 µm⁻¹Trans-diene

Q. How should this compound be stored to maintain stability?

  • Methodology :

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the aldehyde group.
  • Avoid prolonged exposure to light (use amber vials) due to UV-sensitive conjugated systems .

Advanced Research Questions

Q. How can substituent effects (e.g., fluorine position, methyl groups) be analyzed to optimize bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents. For example, replacing 2',4'-difluoro with chlorophenyl groups (as in ) reduced antitubercular activity, highlighting fluorine's role in target binding .

  • Chain-length optimization : In related pyridine derivatives, increasing alkyl chain length at position 2 enhanced activity (e.g., compound 4a-4d in ). Apply similar logic to modify the aldehyde side chain .

    Substituent ModificationObserved Effect (Example)Reference
    Longer alkyl chainsIncreased activity
    Fluorine → ChlorineReduced potency

Q. How can computational methods predict electronic effects of substituents on reactivity?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .
  • Docking studies : Model interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to prioritize substituents for synthesis .

Q. How to resolve contradictions in stability data under varying experimental conditions?

  • Methodology :

  • Controlled degradation studies : Expose the compound to acidic/basic conditions (pH 2–12) and monitor decomposition via HPLC. For example, hydrogenation over Pd/C () may reduce diene bonds, altering stability .
  • Kinetic analysis : Calculate half-life (t½) at different temperatures to model Arrhenius behavior and identify degradation pathways .

Q. What strategies are effective for designing derivatives targeting specific enzymes (e.g., tuberculosis-related kinases)?

  • Methodology :

  • Bioisosteric replacement : Replace the aldehyde group with carboxamide (as in ’s thienopyridine derivatives) to enhance target binding .
  • Fragment-based design : Use the biphenyl core as a scaffold and introduce halogenated or methylated fragments from high-throughput screening hits .

Data Contradiction Analysis

Q. Why might biological activity vary significantly between structural analogs?

  • Methodology :

  • Orthogonal assay validation : Test analogs in multiple assays (e.g., MIC vs. enzymatic inhibition) to rule out false positives.
  • Solubility screening : Use dynamic light scattering (DLS) to detect aggregation, which may artificially reduce activity in certain assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde

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